1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18850132
InChI: InChI=1S/C9H9ClINO/c1-5(13)8(10)6-3-2-4-7(12)9(6)11/h2-4,8H,12H2,1H3
SMILES:
Molecular Formula: C9H9ClINO
Molecular Weight: 309.53 g/mol

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18850132

Molecular Formula: C9H9ClINO

Molecular Weight: 309.53 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one -

Specification

Molecular Formula C9H9ClINO
Molecular Weight 309.53 g/mol
IUPAC Name 1-(3-amino-2-iodophenyl)-1-chloropropan-2-one
Standard InChI InChI=1S/C9H9ClINO/c1-5(13)8(10)6-3-2-4-7(12)9(6)11/h2-4,8H,12H2,1H3
Standard InChI Key WCFYZSKQHZBTLO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C(=CC=C1)N)I)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one belongs to the class of aryl chloroketones, featuring a propan-2-one backbone substituted with chlorine at the α-carbon and a 3-amino-2-iodophenyl group at the β-position. The iodine atom occupies the ortho position relative to the amino group on the aromatic ring, creating steric and electronic effects that influence both reactivity and intermolecular interactions. The compound’s IUPAC name, 1-(3-amino-2-iodophenyl)-1-chloropropan-2-one, reflects this substitution pattern unambiguously.

Table 1: Physicochemical Properties of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one

PropertyValueSource
Molecular FormulaC9H9ClINO\text{C}_9\text{H}_9\text{ClINO}
Molecular Weight309.53 g/mol
IUPAC Name1-(3-amino-2-iodophenyl)-1-chloropropan-2-one
SMILES NotationCC(=O)C(C1=C(C(=CC=C1)N)I)Cl
InChI KeyWCFYZSKQHZBTLO-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one typically involves sequential functionalization of a phenylpropanone precursor. A representative route includes:

  • Iodination: Electrophilic iodination of 3-aminophenylpropan-2-one using iodine monochloride (ICl\text{ICl}) in acetic acid at 40–50°C to introduce the ortho-iodo group.

  • Chlorination: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) under anhydrous conditions to substitute the hydroxyl group with chlorine, yielding the final product.

Table 2: Optimization Parameters for Key Synthetic Steps

StepReagents/ConditionsYield Improvement Strategies
IodinationICl\text{ICl}, AcOH, 45°C, 12 hUse of Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity
ChlorinationSOCl2\text{SOCl}_2, DMF (cat.), refluxSlow reagent addition to minimize dihalogenation

Industrial-Scale Production Challenges

Scalability remains limited by:

  • Iodine Availability: High cost and low abundance of iodine complicate large-scale synthesis.

  • Byproduct Formation: Competing reactions at the amino group necessitate protective strategies (e.g., acetylation).

  • Purification: Chromatographic separation is often required due to structural analogs formed during iodination .

Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Chloroketone

The α-chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form derivatives. For example:

C9H9ClINO+NH3C9H10IN2O+HCl\text{C}_9\text{H}_9\text{ClINO} + \text{NH}_3 \rightarrow \text{C}_9\text{H}_{10}\text{IN}_2\text{O} + \text{HCl}

This reactivity enables diversification for structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles (e.g., nitronium ions) to the para position, though iodine’s steric bulk may hinder reactivity.

Reductive Transformations

Catalytic hydrogenation (H2\text{H}_2, Pd/C) reduces the ketone to a secondary alcohol while preserving the iodine and amino groups.

CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (GI50_{50}, µM)
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one12.5–2510
1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one25–5015
2-Amino-5-chloroacetophenone>100>100

Future Research Directions

  • Synthetic Methodology: Develop catalytic asymmetric routes to access enantiomerically pure derivatives.

  • Target Identification: Use chemoproteomics to map cellular interaction partners.

  • Formulation Science: Explore nanoencapsulation to improve bioavailability.

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